1-benzyl-5-({3-[benzyl(dimethyl)ammonio]propyl}carbamoyl)-2-[(E)-(hydroxyimino)methyl]pyridinium
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Overview
Description
1-BENZYL-5-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-5-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the pyridine ring, followed by the introduction of the benzyl and carbamoyl groups. The final step involves the formation of the hydroxyimino group.
Step 1 Preparation of Pyridine Ring:
Step 2 Introduction of Benzyl and Carbamoyl Groups:
Step 3 Formation of Hydroxyimino Group:
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-5-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Sodium hydroxide in aqueous solution
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted benzyl or pyridine derivatives
Scientific Research Applications
1-BENZYL-5-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-BENZYL-5-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydroxyimino group is particularly important for its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 1-BENZYL-5-METHYL-1H-[1,2,3]TRIAZOLE-4-CARBOXYLIC ACID
- BENZYLDIMETHYLAMMONIUM CHLORIDE
Uniqueness
1-BENZYL-5-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H32N4O2+2 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
benzyl-[3-[[1-benzyl-6-[(E)-hydroxyiminomethyl]pyridin-1-ium-3-carbonyl]amino]propyl]-dimethylazanium |
InChI |
InChI=1S/C26H30N4O2/c1-30(2,21-23-12-7-4-8-13-23)17-9-16-27-26(31)24-14-15-25(18-28-32)29(20-24)19-22-10-5-3-6-11-22/h3-8,10-15,18,20H,9,16-17,19,21H2,1-2H3/p+2 |
InChI Key |
LPUDKTVHQLCPJS-UHFFFAOYSA-P |
Isomeric SMILES |
C[N+](C)(CCCNC(=O)C1=C[N+](=C(C=C1)/C=N/O)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C[N+](C)(CCCNC(=O)C1=C[N+](=C(C=C1)C=NO)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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